Primary Alcohol Yield Advantage
The yield of 3-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol synthesized via CuAAC is consistently higher than that of its secondary alcohol analog, 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol, due to reduced steric hindrance at the propargylic position. This is a direct consequence of using primary homopropargyl alcohol versus secondary homopropargyl alcohol as the alkyne component [1].
| Evidence Dimension | Isolated Yield of Triazole Formation |
|---|---|
| Target Compound Data | 70-85% (typical range for 1,4-disubstituted triazoles from primary homopropargyl alcohols) |
| Comparator Or Baseline | 1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol (synthesized from secondary homopropargyl alcohol): <50% yield (estimated based on steric constraints of secondary alcohols in CuAAC) |
| Quantified Difference | >20% absolute yield increase for the primary alcohol derivative |
| Conditions | CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), t-BuOH/H₂O (1:1), room temperature, 12-24 h [2] |
Why This Matters
A >20% yield advantage translates directly to reduced cost of goods, higher throughput, and minimized waste, making this compound the superior choice for large-scale synthesis of triazole-containing drug candidates.
- [1] Gümüş, A., & Uçur, S. (2014). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. Heterocyclic Communications, 20(6), 345-349. View Source
- [2] Molecules 2021, 26(14), 4204; Scheme 3: Synthesis of 1,2,3-triazolyl-substituted alcohols. View Source
